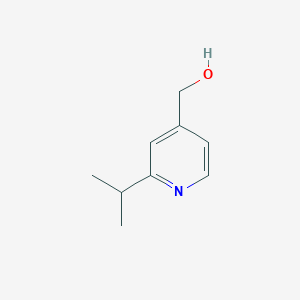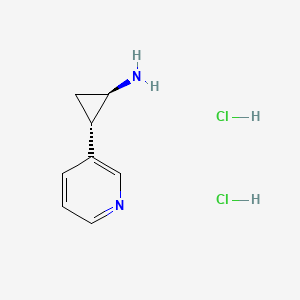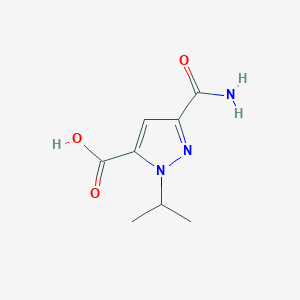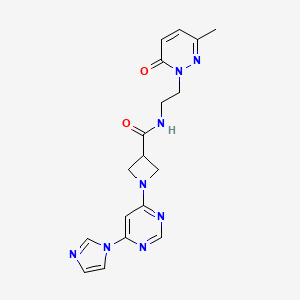
(2-Isopropylpyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “(2-Isopropylpyridin-4-yl)methanol” involves a mixture of 154 mg (1.07 mmol) of 2-(prop-1-en-2-yl)isonicotinonitrile and 19.2 mg of 10% Pd/C with 1.7 mL of 1.25 N HCl in 10 mL of MeOH. This mixture is stirred at room temperature under H2 balloon for 14 hours. The mixture is then filtered through Celite and concentrated. Saturated NaHCO3 is added, and the mixture is concentrated with methanol, filtered through a sintered funnel, and reconcentrated to give 95.1 mg of crude (2-isopropylpyridin-4-yl)methanamine.Molecular Structure Analysis
The molecular structure of “(2-Isopropylpyridin-4-yl)methanol” is represented by the InChI Key: YXSJTROKQSOXAG-UHFFFAOYSA-N.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Ligand Development
One study involved the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a five-step process starting from 1-acetyladamantane. This compound and its derivatives serve as precursors for the synthesis of biomimetic chelating ligands, illustrating the role of isopropylpyridinyl methanol analogs in complex organic synthesis and potential applications in developing novel ligands Ryan B. Gaynor, Baylee N. McIntyre, Sidney E. Creutz, 2023, Molbank.
Catalysis
Research on nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, shows significant applications in catalysis, particularly in the oligomerization of ethylene. These studies highlight the compound's role in forming dinuclear complexes with nickel, which are highly efficient in catalyzing ethylene to produce dimers and trimers, showing its potential in industrial applications Anthony Kermagoret, P. Braunstein, 2008, Dalton Transactions.
Material Science
In material science, multishelled hollow structures of yttrium oxide were developed for the highly selective and ultrasensitive detection of methanol, demonstrating the material's promise in environmental monitoring and food safety inspection. The unique structural properties of these materials, likely synthesized using precursors related to isopropylpyridinyl methanol derivatives, contribute to their exceptional performance in sensing applications Jianzhong Zheng, Tingmei Zhang, Huajie Zeng, Wei Guo, Bo Zhao, Yinghui Sun, Youyong Li, Lin Jiang, 2019, Small.
Biotechnology
A notable application in biotechnology includes the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a green, economic, and efficient manner using a liquid-liquid biphasic microreaction system. This approach leverages recombinant Escherichia coli as a catalyst, illustrating how derivatives of isopropylpyridinyl methanol can be pivotal in the synthesis of important chemical intermediates Qiang Chen, Mingzhao Guo, Yue Bi, G. Qu, Zhoutong Sun, Yujun Wang, G. Luo, 2021, Bioresource Technology.
Environmental Monitoring
Lastly, in environmental monitoring , methanol-based industrial biotechnology using methylotrophic bacteria showcases the potential of these organisms to utilize methanol, a simple and renewable feedstock, for the production of value-added chemicals. This highlights the broader applications of methanol and its derivatives in sustainable chemical synthesis and the biotech industry J. Schrader, M. Schilling, D. Holtmann, D. Sell, M. V. Filho, A. Marx, J. Vorholt, 2009, Trends in Biotechnology.
Eigenschaften
IUPAC Name |
(2-propan-2-ylpyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-5,7,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVMOANTGUMCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylpyridin-4-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2693964.png)
![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2693965.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2693970.png)
![ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693971.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2693972.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2693973.png)
![2-(3-methylphenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2693974.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2693975.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2693977.png)



